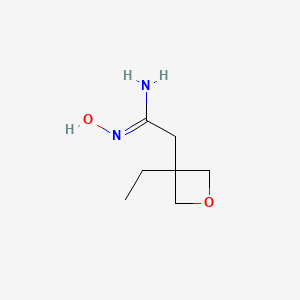

2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide” is a chemical compound with the CAS Number: 2138817-73-7 . It has a molecular weight of 158.2 and its IUPAC name is 2-(3-ethyloxetan-3-yl)-1-nitrosoethan-1-amine . It is usually in the form of a powder .

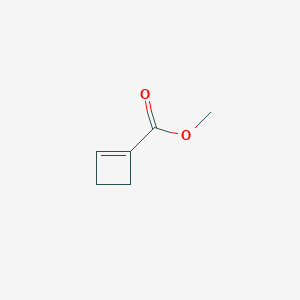

Molecular Structure Analysis

The InChI code for “2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide” is 1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h6H,2-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide” is a powder at room temperature . It has a molecular weight of 158.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique

Antioxidant Properties

Compounds with structural similarities to 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide, such as 4-hydroxycoumarin derivatives, have been investigated for their antioxidant properties. These compounds are tested for their ability to scavenge free radicals in various systems, demonstrating potential therapeutic applications due to their antioxidant activity (Stanchev et al., 2009).

Synthesis and Formation of Metal Complexes

The synthesis of novel ligands and their coordination to metal ions is a significant area of research, providing insights into molecular structure and potential applications in catalysis, material science, and medicine. Studies on vic-dioxime complexes reveal the ability of synthesized ligands to form mononuclear complexes with metals such as Co(II), Ni(II), and Cu(II), indicating the versatility of such compounds in forming biologically and industrially relevant metal complexes (Canpolat & Kaya, 2005).

Biological Activity of Hydroxylamine Esters

The novel synthesis of biologically active esters of hydroxylamine demonstrates their potential in inhibiting the growth of protozoan parasites, such as Leishmania donovani. This highlights the role of chemical synthesis in developing new therapeutic agents against infectious diseases (Khomutov et al., 2010).

Antifungal, Antibacterial, and Antioxidant Activities

Secondary metabolites from various sources, including endophytic fungi, are studied for their antifungal, antibacterial, and antioxidant activities. Compounds structurally related to 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide could potentially exhibit similar bioactivities, providing a basis for the development of new antimicrobial and antioxidant agents (Xiao et al., 2014).

DNA Binding and Anticancer Activities

The interaction of metal complexes with DNA is a crucial area of research, with implications for the design of antitumor drugs. Studies on copper(II) complexes illustrate their ability to bind to DNA and demonstrate significant cytotoxicities toward cancer cell lines, suggesting the potential of structurally similar compounds in cancer therapy (Yang et al., 2019).

Propriétés

IUPAC Name |

2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJXWHKBWUYUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(COC1)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2512237.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2512239.png)

![3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2512241.png)

![methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2512246.png)